1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE
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Overview
Description
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(naphthalen-1-yl)methyl]piperazine is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(naphthalen-1-yl)methyl]piperazine involves several steps. One common synthetic route begins with the preparation of 4,5-dimethoxy-2-nitrobenzyl chloride, which is then reacted with naphthalen-1-ylmethylamine to form the desired piperazine derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of a base like sodium hydroxide to facilitate the reaction .
Chemical Reactions Analysis
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(naphthalen-1-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.
Scientific Research Applications
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(naphthalen-1-yl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(naphthalen-1-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(naphthalen-1-yl)methyl]piperazine can be compared with other similar compounds, such as:
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: This compound shares a similar aromatic structure but differs in its functional groups and overall reactivity.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Another related compound with a ketone functional group, which influences its chemical behavior and applications.
Properties
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-30-23-14-20(22(27(28)29)15-24(23)31-2)17-26-12-10-25(11-13-26)16-19-8-5-7-18-6-3-4-9-21(18)19/h3-9,14-15H,10-13,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFYMVVGAZUCDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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